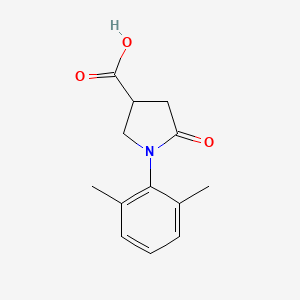

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-3-5-9(2)12(8)14-7-10(13(16)17)6-11(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQUYSCBXNYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406252 | |

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-48-6 | |

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Abstract

This guide provides a detailed scientific and technical overview of the synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and development. We delve into the prevalent synthetic strategy, elucidating the underlying reaction mechanisms, and offering a rationale for experimental choices. This document is intended for researchers, chemists, and drug development professionals, providing a robust, replicable, and well-referenced protocol grounded in established chemical principles. The guide includes a step-by-step experimental workflow, characterization data, and visual diagrams to facilitate a comprehensive understanding of the synthetic process.

Introduction and Strategic Importance

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The pyrrolidinone (or γ-lactam) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution of the 2,6-dimethylphenyl group at the N1 position imparts significant steric hindrance, which can influence the molecule's conformation and its interaction with biological targets, often leading to enhanced metabolic stability and potency.

The synthesis of this molecule, while seemingly straightforward, presents unique challenges related to regioselectivity, cyclization efficiency, and purification. The most common and industrially scalable approach involves the conjugate addition of 2,6-dimethylaniline to an itaconic acid derivative, followed by an intramolecular amidation to form the lactam ring. Understanding the nuances of this pathway is critical for achieving high yield and purity.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule logically points to two primary synthons: 2,6-dimethylaniline and a C4-dicarboxylic acid synthon, such as itaconic acid.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of the target molecule.

This analysis reveals a convergent synthesis strategy based on two key transformations:

-

Aza-Michael Addition: A nucleophilic 1,4-conjugate addition of 2,6-dimethylaniline to the α,β-unsaturated system of itaconic acid. This step forms the crucial C-N bond and sets the stage for cyclization. The steric hindrance from the two methyl groups on the aniline ring significantly influences the reaction rate and requires careful optimization of conditions.

-

Intramolecular Amidation (Cyclization): The resulting acyclic intermediate undergoes a condensation reaction, where the newly formed secondary amine attacks one of the carboxylic acid groups to form the thermodynamically stable five-membered lactam ring. This is typically achieved through thermal dehydration.

Mechanistic Insights and Rationale for Experimental Design

The primary synthetic route involves the direct reaction of 2,6-dimethylaniline with itaconic acid in a high-boiling point solvent, such as toluene or xylene, often with azeotropic removal of water.

Step 1: Aza-Michael Addition

The reaction initiates with the nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline onto the β-carbon of itaconic acid. While this reaction can proceed without a catalyst, it is often facilitated by heat. The steric bulk of the ortho-methyl groups on the aniline derivative slows this addition compared to unhindered anilines, necessitating elevated temperatures to achieve a reasonable reaction rate.

Step 2: Intramolecular Cyclization and Dehydration

Following the Michael addition, the intermediate, 2-((2,6-dimethylphenylamino)methyl)succinic acid, is formed. At elevated temperatures, an intramolecular nucleophilic acyl substitution occurs. The secondary amine attacks the more sterically accessible carboxylic acid group (the one not adjacent to the newly formed C-N bond) to form a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a water molecule yields the final 5-oxopyrrolidine ring. The removal of water is crucial to drive the equilibrium towards the cyclized product, which is why solvents that form an azeotrope with water are highly effective.

Figure 2: Synthetic Workflow

Caption: High-level overview of the one-pot synthesis process.

Detailed Experimental Protocol

This protocol is a synthesized representation of common procedures found in the literature. Researchers should always conduct their own risk assessment before proceeding.

Table 1: Reagent and Solvent Quantities

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| 2,6-Dimethylaniline | 121.18 | 0.10 | 12.12 g | Nucleophile |

| Itaconic Acid | 130.10 | 0.10 | 13.01 g | Electrophile |

| Toluene | 92.14 | - | 150 mL | Solvent |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The entire apparatus should be dried in an oven and assembled while hot to prevent moisture contamination.

-

Charging Reagents: To the flask, add 2,6-dimethylaniline (12.12 g, 0.10 mol), itaconic acid (13.01 g, 0.10 mol), and toluene (150 mL).

-

Reaction: Heat the mixture to reflux (approximately 110-115°C) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (0.10 mol). The reaction is typically complete within 4-8 hours after water evolution ceases.

-

Work-up and Isolation:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

-

As the solution cools, the product will begin to precipitate. To maximize crystallization, cool the flask in an ice bath for 1-2 hours.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold toluene (2 x 20 mL) to remove any residual starting materials or soluble impurities.

-

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C overnight to yield 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white to off-white crystalline solid.

Characterization and Quality Control

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 195-200 °C |

| ¹H NMR | Peaks corresponding to the aromatic protons, the pyrrolidinone ring protons, the carboxylic acid proton, and the two methyl groups on the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidinone ring and methyl groups. |

| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 232.10 |

| Purity (HPLC) | >98% |

A successful synthesis should yield a product with spectral data consistent with the proposed structure and a high level of purity, which is crucial for its subsequent use in drug development pipelines.

Conclusion

The synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is efficiently achieved through a one-pot reaction involving the aza-Michael addition of 2,6-dimethylaniline to itaconic acid, followed by thermally induced intramolecular amidation. The key to a successful synthesis lies in managing the reaction temperature and effectively removing water to drive the cyclization to completion. This guide provides the foundational knowledge, from mechanistic understanding to a practical, step-by-step protocol, enabling researchers to reliably produce this valuable chemical entity for further investigation and application.

References

-

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids. Organic Syntheses, Coll. Vol. 10, p.41 (2004); Vol. 79, p.169 (2002). URL: [Link]

- Process for the preparation of 1-aryl-5-oxopyrrolidine-3-carboxylic acids. Google Patents, EP0654460A1.

- Substituted N-phenyl-pyrrolidinone-compounds. Google Patents, US6344479B1.

physicochemical properties of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

An In-Depth Technical Guide on the Physicochemical Properties of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a fascinating molecule that holds significant interest for researchers in the fields of medicinal chemistry and drug development. Its unique structural features, combining a pyrrolidone ring, a carboxylic acid group, and a substituted aromatic moiety, suggest a diverse range of potential biological activities. The pyrrolidone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] The presence of the carboxylic acid group introduces a key site for ionization and potential interactions with biological targets, while the 2,6-dimethylphenyl group imparts specific steric and lipophilic characteristics that can influence its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core . Understanding these properties is paramount for predicting its behavior in biological systems, designing effective drug delivery strategies, and developing robust analytical methods. This document will delve into its key physicochemical parameters, provide detailed experimental protocols for their determination, and offer insights into the significance of these properties in the context of drug discovery and development.

Chemical Structure and Identification

IUPAC Name: 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS Number: 63674-48-6 Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol

Chemical Structure:

Caption: 2D Chemical Structure of the molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicological effects.[3] While experimental data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, computational methods provide reliable predictions for these key parameters.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Boiling Point | 535.2 ± 50.0 °C[4] | Indicates the volatility of the compound. A high boiling point suggests low volatility, which is typical for compounds of this molecular weight and complexity. |

| Density | 1.259 ± 0.06 g/cm³[4] | Provides information about the compound's physical state and can be useful in formulation development. |

| Melting Point | Estimated: 170-190 °C | The melting point influences the compound's solubility and dissolution rate. A crystalline solid with a defined melting point is generally preferred for solid dosage forms. This estimation is based on the melting points of structurally similar aromatic carboxylic acids.[5] |

| pKa | Estimated: 4.0 - 5.0 | The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. The estimated range is typical for carboxylic acids. |

| logP | Estimated: 1.5 - 2.5 | The logarithm of the partition coefficient (logP) is a measure of the compound's lipophilicity. This value is critical for predicting its ability to cross cell membranes and its distribution into different tissues. A value in this range suggests a good balance between hydrophilicity and lipophilicity for oral absorption.[6] |

| Aqueous Solubility | Estimated: Low to moderate | Solubility in aqueous media is essential for absorption and distribution. The presence of both polar (carboxylic acid, amide) and nonpolar (dimethylphenyl) groups suggests that its solubility will be pH-dependent. |

Experimental Protocols for Key Physicochemical Properties

To obtain definitive values for the critical physicochemical parameters of pKa and logP, well-established experimental methods should be employed. The following sections provide detailed, step-by-step protocols for these determinations.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination.

Step-by-Step Methodology

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) can be used.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH solution in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly and then stabilized, indicating that the titration is complete.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP). It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.

Experimental Workflow for logP Determination

Caption: Workflow for logP determination.

Step-by-Step Methodology

-

Preparation of Phases:

-

Pre-saturate n-octanol with water by shaking equal volumes of the two liquids and allowing them to separate.

-

Similarly, pre-saturate water with n-octanol. This ensures that the volumes of the two phases do not change during the partitioning experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a separatory funnel, add a known volume of the n-octanol stock solution (e.g., 10 mL) and an equal volume of pre-saturated water (10 mL).

-

Stopper the funnel and shake it vigorously for a set period (e.g., 30 minutes) to ensure that the compound reaches equilibrium between the two phases.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the aqueous (bottom) layer and the n-octanol (top) layer. It is crucial to avoid cross-contamination of the phases.

-

Determine the concentration of the compound in each phase using a validated analytical method. UV-Vis spectroscopy can be used if the compound has a suitable chromophore and the concentration is within the linear range of the instrument. High-Performance Liquid Chromatography (HPLC) is a more versatile and often more accurate method.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is then calculated as the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Significance and Potential Applications

The provide valuable insights into its potential as a drug candidate or a lead compound for further optimization.

-

Drug-Likeness: The estimated logP value falls within the range generally considered favorable for oral drug absorption and good membrane permeability. The presence of both hydrogen bond donors and acceptors, along with a moderate molecular weight, aligns with general guidelines for "drug-likeness," such as Lipinski's Rule of Five.

-

Potential as a CNS Agent: The lipophilicity suggested by the estimated logP may allow the compound to cross the blood-brain barrier, making it a potential candidate for targeting central nervous system (CNS) disorders. The pyrrolidone scaffold is present in several CNS-active drugs.

-

Anti-inflammatory and Antimicrobial Potential: The structural similarity to other 5-oxopyrrolidine-3-carboxylic acid derivatives that have shown anti-inflammatory or antimicrobial activity suggests that this compound could also possess such properties.[7][8][9][10] The 2,6-dimethylphenyl group can influence the binding affinity and selectivity for specific biological targets.

-

Formulation and Delivery: The predicted low to moderate aqueous solubility indicates that formulation strategies, such as the use of co-solvents, surfactants, or salt forms, may be necessary to achieve adequate bioavailability for oral or parenteral administration. The carboxylic acid moiety provides a handle for salt formation, which can significantly improve solubility and dissolution rates.

Conclusion

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound with a compelling structural architecture that warrants further investigation for its potential therapeutic applications. While experimental data on its physicochemical properties are limited, computational predictions and estimations based on structurally related molecules provide a solid foundation for guiding future research. The detailed experimental protocols provided in this guide offer a clear path for the accurate determination of its pKa and logP, which are essential for a comprehensive understanding of its drug-like properties. Further studies to elucidate its biological activity, coupled with a thorough characterization of its physicochemical profile, will be crucial in unlocking the full potential of this promising molecule.

References

-

PubChem. 3-Cyclopentyl-1-(2,6-dimethylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide. [Link]

-

Elite Flow Control UK Limited. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

National Institutes of Health. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

National Institutes of Health. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

National Institutes of Health. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

National Institutes of Health. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

-

ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C.... [Link]

-

National Center for Biotechnology Information. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2,6-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID CAS#: 63674-48-6 [m.chemicalbook.com]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among these, the substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, promising derivative: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-48-6). Herein, we delve into its synthesis, characterization, potential therapeutic applications, and the underlying chemical principles that govern its activity, providing a comprehensive resource for professionals in the field of drug discovery and development.

Section 1: Core Chemical Identity

1.1. Nomenclature and Identifiers

-

Systematic Name: 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid[1]

-

CAS Number: 63674-48-6[1]

-

Molecular Formula: C₁₃H₁₅NO₃[2]

-

Molecular Weight: 233.26 g/mol

-

Synonyms: 1-(2,6-Dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid[3]

1.2. Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light grey solid | [3] |

| Purity | >95% | [3] |

| Storage | Normal | [3] |

Section 2: Synthesis and Characterization

The synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid follows a well-established and robust methodology for this class of compounds: the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization. This approach offers the versatility to introduce a wide array of substituents on the phenyl ring, allowing for the systematic exploration of structure-activity relationships.

2.1. General Synthetic Protocol

The synthesis is typically a one-pot reaction where 2,6-dimethylaniline is reacted with itaconic acid. The reaction is generally heated to reflux in a suitable solvent, such as water or a lower alcohol, to facilitate both the initial Michael addition and the subsequent dehydration and cyclization to form the pyrrolidinone ring.

Experimental Protocol: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,6-dimethylaniline and itaconic acid.

-

Solvent Addition: Add a suitable solvent, such as water, to the flask. The volume should be sufficient to ensure good mixing of the reactants.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

2.2. Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the dimethylphenyl group, and the carboxylic acid proton.

-

Aromatic Protons: Signals corresponding to the three protons on the dimethylphenyl ring.

-

Pyrrolidinone Ring Protons: A set of multiplets for the diastereotopic methylene protons and the methine proton of the pyrrolidinone ring.

-

Methyl Protons: A singlet integrating to six protons for the two methyl groups on the phenyl ring.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide evidence for the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals in the downfield region corresponding to the amide and carboxylic acid carbonyl carbons.

-

Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring.

-

Pyrrolidinone Ring Carbons: Signals for the methylene and methine carbons of the pyrrolidinone ring.

-

Methyl Carbons: A signal for the two equivalent methyl carbons.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: Two distinct carbonyl stretching bands for the amide and carboxylic acid groups.

-

C-N Stretch: A band corresponding to the stretching vibration of the carbon-nitrogen bond in the lactam ring.

-

Aromatic C-H and C=C Stretches: Bands characteristic of the substituted benzene ring.

2.2.4. Mass Spectrometry (Predicted)

Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (233.26 g/mol ).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxyl group, and cleavage of the pyrrolidinone ring.

Section 3: Biological Activities and Therapeutic Potential

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active molecules.[9][10][11][12][13] The introduction of the 2,6-dimethylphenyl group at the 1-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to enhanced potency and selectivity.

3.1. Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[4][9] The mechanism of action is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms. The lipophilic nature of the 2,6-dimethylphenyl substituent may enhance the compound's ability to penetrate bacterial cell membranes.

3.2. Anticancer Activity

Several studies have highlighted the anticancer potential of this class of compounds.[9][11][12][14] The cytotoxic effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The specific molecular targets are an active area of investigation.

3.3. Anti-inflammatory Activity

There is emerging evidence that some 5-oxopyrrolidine-3-carboxylic acid derivatives possess anti-inflammatory properties.[15] This activity may be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Section 4: Structure-Activity Relationships and Drug Design

The versatility of the synthetic route allows for extensive modification of the 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid structure. This provides a valuable platform for systematic structure-activity relationship (SAR) studies aimed at optimizing the biological activity.

Diagram: Key Areas for Structural Modification

Caption: Key modification points for SAR studies.

Section 5: Safety and Handling

As a research chemical, 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 6: Future Directions and Conclusion

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the established biological potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold make it an attractive candidate for further investigation. Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing the full suite of spectral data for this compound.

-

In-depth Biological Evaluation: Screening against a wide range of biological targets to fully elucidate its therapeutic potential.

-

Mechanism of Action Studies: Investigating the specific molecular mechanisms underlying its biological activities.

-

Analogue Synthesis and SAR Studies: Systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]

-

The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.). ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). Elite Flow Control UK Limited. [Link]

-

and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (n.d.). Semantic Scholar. [Link]

-

Register or login for pricing. (n.d.). International Laboratory USA. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

-

Carboxylic Acids. (n.d.). American Elements. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. [Link]

-

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). Chemspace. [Link]

-

Register or login for pricing. (n.d.). International Laboratory USA. [Link]

Sources

- 1. 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid - C13H15NO3 | CSCS00000262000 [chem-space.com]

- 2. scbt.com [scbt.com]

- 3. meikem.com [meikem.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 12. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize substituted 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acids, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited availability of public spectral data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, this guide will use the closely related and well-characterized analogue, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid , as a primary exemplar. The principles and interpretations detailed herein are directly applicable to the structural elucidation of the target molecule and its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical insights for researchers in the field.

Introduction: The Importance of Spectroscopic Analysis

The structural confirmation of a novel chemical entity is a cornerstone of chemical research and drug development. For complex organic molecules like 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acids, a multi-faceted spectroscopic approach is not just recommended, but essential. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of the molecular structure. This guide will walk through the expected spectral data for our exemplar compound, highlighting the key features that would be anticipated for the title compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals a series of characteristic signals.[1][2][3]

Table 1: Representative ¹H NMR Data for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [1][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected for 1-(2,6-Dimethylphenyl) analogue |

| ~12.65 | Broad Singlet | 1H | COOH | Similar broad singlet for the carboxylic acid proton. |

| ~9.50 | Singlet | 1H | Ar-OH | Absent. |

| ~7.00 - 6.80 | Multiplet | 3H | Aromatic CH | A multiplet corresponding to the three aromatic protons of the 2,6-dimethylphenyl group. |

| ~3.90 | Multiplet | 2H | N-CH₂ | Similar multiplet for the diastereotopic protons of the N-CH₂ group. |

| ~3.35 | Multiplet | 1H | CH-COOH | Similar multiplet for the methine proton. |

| ~2.65 | Multiplet | 2H | CO-CH₂ | Similar multiplet for the diastereotopic protons of the CO-CH₂ group. |

| ~2.20 | Singlet | 3H | Ar-CH₃ | A singlet integrating to 6H for the two equivalent methyl groups. |

Causality in Proton Assignments: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The diastereotopic nature of the CH₂ protons in the pyrrolidinone ring arises from the chiral center at C3, leading to complex multiplets. The chemical shifts are dictated by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Representative ¹³C NMR Data for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [1][3]

| Chemical Shift (δ) ppm | Assignment | Expected for 1-(2,6-Dimethylphenyl) analogue |

| ~174.4 | COOH | Similar chemical shift for the carboxylic acid carbon. |

| ~172.2 | N-C=O | Similar chemical shift for the lactam carbonyl carbon. |

| ~150.0 - 116.0 | Aromatic Carbons | A set of signals corresponding to the aromatic carbons of the 2,6-dimethylphenyl ring. |

| ~51.0 | N-CH₂ | Similar chemical shift for the N-CH₂ carbon. |

| ~36.2 | CH-COOH | Similar chemical shift for the methine carbon. |

| ~33.7 | CO-CH₂ | Similar chemical shift for the CO-CH₂ carbon. |

| ~20.0 | Ar-CH₃ | A signal for the two equivalent methyl carbons. |

Expertise in Interpretation: The downfield shifts of the carbonyl carbons are characteristic. The number and positions of the aromatic signals are diagnostic of the substitution pattern on the phenyl ring.

Caption: Molecular structure of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with key NMR-active nuclei highlighted.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Characteristic IR Absorption Bands for 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid [1][4]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Lactam |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

Trustworthiness of the Data: The very broad O-H stretch is a hallmark of a carboxylic acid due to extensive hydrogen bonding. The presence of two distinct carbonyl absorptions is a strong indicator of the presence of both a carboxylic acid and a lactam.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula.

For 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₅NO₃), the expected exact mass is 233.1052 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see the following ions:

-

[M+H]⁺: 234.1125 (Positive Ion Mode)

-

[M-H]⁻: 232.0980 (Negative Ion Mode)

Fragmentation Analysis: Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-45 Da) and cleavage of the pyrrolidinone ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Record ¹H and ¹³C spectra at room temperature. Standard pulse programs are typically sufficient.

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

Caption: A generalized workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

References

-

Chemspace. 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

Elite Flow Control UK Limited. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5118. [Link]

-

Kauno technologijos universitetas. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest within contemporary drug discovery and development pipelines. Its structural features, comprising a pyrrolidone core, a carboxylic acid moiety, and a substituted phenyl ring, suggest a complex physicochemical profile that governs its behavior in various solvent systems. A thorough understanding of its solubility is a critical prerequisite for successful formulation, bioavailability, and, ultimately, therapeutic efficacy. Low aqueous solubility can present significant challenges during preclinical and clinical development, leading to poor absorption and erratic in vivo performance.[1][2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying principles and causal relationships that inform experimental design. This guide is structured to empower the reader with the expertise to not only generate high-quality solubility data but also to interpret it within the broader context of pharmaceutical sciences.

Physicochemical Characterization: The Foundation of Solubility Studies

Before embarking on quantitative solubility measurements, a foundational understanding of the molecule's properties is essential. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a weak organic acid.[3][4][5] The presence of the carboxylic acid group dictates that its solubility will be highly dependent on the pH of the aqueous medium. In acidic environments, the compound will exist predominantly in its neutral, less soluble form. Conversely, in neutral to basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Preliminary qualitative solubility tests can provide valuable initial insights.[6][7] Simple experiments observing the dissolution of the compound in water, a dilute base (e.g., 5% NaOH), and a weak base (e.g., 5% NaHCO3) can confirm its acidic nature.[8][9] Effervescence in the sodium bicarbonate solution is a classic indicator of a carboxylic acid with a pKa low enough to be protonated by the weak base.

Quantitative Solubility Determination: Methodologies and Best Practices

The choice of method for quantitative solubility determination depends on the specific requirements of the study, including the desired accuracy, throughput, and the amount of available compound. For a comprehensive understanding of a drug candidate's behavior, both thermodynamic and kinetic solubility should be assessed.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The shake-flask method is widely regarded as the most reliable technique for its determination.[10][11]

-

Preparation of Solvent Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

-

Addition of Excess Compound: Add an excess of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid to a known volume of each buffer in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[12]

-

Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a predetermined period. Equilibrium is generally achieved within 24 to 72 hours.[12] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid precipitation during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Potentiometric Titration for Intrinsic Solubility and pKa

For ionizable compounds like 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, potentiometric titration offers an elegant and efficient method to determine both the intrinsic solubility (the solubility of the neutral form) and the pKa.[3][5] This method involves titrating a suspension of the compound with a strong base and monitoring the pH. The point at which the pH curve deviates from that of a solution without the compound indicates the formation of a saturated solution.

-

Sample Preparation: Prepare a suspension of a known amount of the compound in water or a suitable ionic strength-adjusted medium.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.[13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed using specialized software or mathematical models to derive the pKa and intrinsic solubility.[4] This method is particularly advantageous as it can be automated and requires a relatively small amount of compound.

Caption: Logical Flow of Potentiometric Titration for Solubility and pKa Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvent conditions.

Table 1: Hypothetical Solubility Data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid at 25°C

| Solvent/Buffer (pH) | Method | Mean Solubility (µg/mL) | Standard Deviation |

| Water (unbuffered) | Shake-Flask | Value | Value |

| 0.1 M HCl (pH 1.2) | Shake-Flask | Value | Value |

| Acetate Buffer (pH 4.5) | Shake-Flask | Value | Value |

| Phosphate Buffer (pH 6.8) | Shake-Flask | Value | Value |

| Phosphate Buffer (pH 7.4) | Shake-Flask | Value | Value |

| Intrinsic Solubility (S₀) | Potentiometric | Value | Value |

| pKa | Potentiometric | Value | Value |

The results from this table will be instrumental in classifying the compound according to the Biopharmaceutics Classification System (BCS), which correlates in vitro drug dissolution with in vivo bioavailability.[2] A low intrinsic solubility, coupled with a pKa in the acidic range, would suggest that the compound's absorption may be limited in the stomach but could increase in the more neutral environment of the small intestine.

Conclusion

Determining the solubility of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a multi-faceted process that requires careful experimental design and execution. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and potentiometric titration for intrinsic solubility and pKa, researchers can build a comprehensive solubility profile. This data is not merely a set of numbers but a critical tool for guiding formulation strategies, predicting in vivo performance, and ultimately de-risking the drug development process. The protocols and principles outlined in this guide provide a self-validating system for generating the trustworthy and accurate data essential for advancing promising therapeutic candidates.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

Scite. Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Unknown. Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. Determination of an acid concentration in solution by potentiometric titration method. Theoretical background Quant. Retrieved from [Link]

-

Scribd. Solubility of Carboxylic Acids in NaHCO3. Retrieved from [Link]

-

PubChem. 3-Cyclopentyl-1-(2,6-dimethylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide. Retrieved from [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Elite Flow Control UK Limited. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

Chem-Impex. 5-Oxopyrrolidine-2-carboxylic acid methyl ester. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scite.ai [scite.ai]

- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. scribd.com [scribd.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. quora.com [quora.com]

- 13. chemistry.univer.kharkov.ua [chemistry.univer.kharkov.ua]

The Emerging Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Introduction: The Versatility of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a chiral center and multiple points for functionalization, have made it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this versatile molecule, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern their therapeutic efficacy, offering valuable insights for researchers and drug development professionals.

Antimicrobial Activity: A Promising Frontier in the Fight Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.

Mechanism of Action and Key Structural Features

The antimicrobial activity of these derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific derivative, proposed targets include cell wall synthesis, protein synthesis, and nucleic acid replication.

A crucial aspect of their design involves the strategic modification of the core structure. The synthesis typically begins with the reaction of a primary amine and itaconic acid. Subsequent derivatization at the N-1 and C-3 positions allows for the introduction of various functional groups that significantly influence the antimicrobial spectrum and potency. For instance, the incorporation of hydrazone, azole, and diazole moieties has been shown to be particularly effective.[1][2]

Notable Antimicrobial Derivatives and In Vitro Efficacy

Recent studies have highlighted several derivatives with remarkable antimicrobial activity. For example, hydrazone derivatives bearing a 5-nitrothien-2-yl fragment have demonstrated superior activity against a panel of bacterial strains, even surpassing the efficacy of the control antibiotic cefuroxime in some cases.[3][4][5] Another notable example is a hydrazone with a benzylidene moiety, which exhibited potent inhibition of Staphylococcus aureus[3][4][5]. Furthermore, certain derivatives have shown excellent results in disrupting biofilms of S. aureus and E. coli, a critical factor in combating chronic infections.[3][4][5]

The antimicrobial activity is often directed towards Gram-positive bacteria, with compounds showing promising results against multidrug-resistant strains of S. aureus, Enterococcus faecalis, and Clostridioides difficile.[1][6] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus (MRSA).[6]

Table 1: In Vitro Antimicrobial Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Hydrazone with 5-nitrothien-2-yl fragment | Various bacterial strains | < 7.8 | [3][4][5] |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [3][4][5] |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus | (Four-fold stronger than clindamycin) | [6] |

| Hydrazone with a thien-2-yl fragment | Methicillin-resistant S. aureus | (Two-fold stronger than clindamycin) | [6] |

| Compound 21 (bearing 5-nitrothiophene) | Multidrug-resistant S. aureus | 1-8 | [7][8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

A standard method to evaluate the in vitro antimicrobial activity of these compounds is the broth microdilution assay, performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Compound Dilution Series: The test compounds are serially diluted in the broth to create a range of concentrations.

-

Inoculation: The diluted bacterial suspension is added to each well of a microtiter plate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also proven to be a valuable template for the design of novel anticancer agents.[2] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, with the mechanism of action often involving the inhibition of key signaling pathways or the induction of apoptosis.

Structure-Activity Relationship in Anticancer Derivatives

Similar to their antimicrobial counterparts, the anticancer activity of these derivatives is highly dependent on the nature and position of the substituents. The introduction of specific aromatic and heterocyclic moieties can enhance their potency and selectivity towards cancer cells. For instance, derivatives bearing azole, diazole, and hydrazone functionalities have shown significant anticancer activity.[7][9][10]

Studies have shown that certain 5-oxopyrrolidine derivatives exert potent cytotoxic activity against human pulmonary cancer cell lines, such as A549.[6][11] The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent, which also displayed strong antimicrobial activity, was identified as having the highest anticancer activity in this cell line.[6]

Table 2: In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference(s) |

| Compounds 18-22 (azole, diazole, and hydrazone derivatives) | A549 (Human Lung Adenocarcinoma) | Most potent activity | [7][9] |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human Lung Adenocarcinoma) | Highest anticancer activity | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer properties, 5-oxopyrrolidine-3-carboxylic acid derivatives have also been investigated for their anti-inflammatory potential.[12][13] Certain derivatives have shown promising activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in inflammation and tissue remodeling.[12]

Furthermore, this versatile scaffold is being explored for other therapeutic applications. For instance, 5-oxopyrrolidine-3-carboxamides are being investigated as inhibitors of the Naᵥ1.8 sodium channel for the treatment of pain, cough, and itch disorders.[14] Additionally, derivatives have been identified as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease.[15]

Synthetic Workflow and Pathway Visualization

The synthesis of these diverse derivatives typically follows a structured pathway, starting from the core 5-oxopyrrolidine-3-carboxylic acid. The following diagram illustrates a general synthetic workflow.

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold has unequivocally demonstrated its significance as a source of diverse and potent bioactive molecules. The derivatives discussed in this guide showcase promising antimicrobial, anticancer, and anti-inflammatory activities, underscoring their potential for further development into novel therapeutics. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The versatility of this scaffold ensures that it will remain a focal point of drug discovery efforts for years to come.

References

- A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

- The antimicrobial activity of 5-oxopyrrolidine derivative 21 against...

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.

- Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and … OUCI.

- (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.

- 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PubMed Central.

- Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

Sources

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and … [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

mechanism of action of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Abstract

The 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses specifically on derivatives featuring a 1-(2,6-dimethylphenyl) substitution, a modification that imparts distinct conformational and electronic properties influencing target engagement. We will dissect the current understanding of the mechanisms of action for this class of compounds, which span antimicrobial, anticancer, and anti-inflammatory activities. This document provides researchers, scientists, and drug development professionals with a synthesized overview of the structure-activity relationships, validated experimental protocols for mechanism elucidation, and a forward-looking perspective on the therapeutic potential of these versatile molecules.

Introduction: The Pyrrolidinone Core as a Versatile Pharmacophore